6-Bromo-4-(hydroxymethyl)pyridin-3-ol

Catalog No.
S13526162
CAS No.
M.F
C6H6BrNO2
M. Wt
204.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-(hydroxymethyl)pyridin-3-ol

Product Name

6-Bromo-4-(hydroxymethyl)pyridin-3-ol

IUPAC Name

6-bromo-4-(hydroxymethyl)pyridin-3-ol

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

InChI

InChI=1S/C6H6BrNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-2,9-10H,3H2

InChI Key

JUQAHKKCIRPYOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)O)CO

6-Bromo-4-(hydroxymethyl)pyridin-3-ol is a heterocyclic organic compound characterized by a pyridine ring that features a bromine atom and a hydroxymethyl group. Its molecular formula is C7_7H8_8BrN1_1O1_1, and it is often used in various chemical and biological applications due to its unique structural properties. The presence of the bromine atom enhances its reactivity, while the hydroxymethyl group can participate in hydrogen bonding, making it a versatile compound in organic synthesis and medicinal chemistry.

6-Bromo-4-(hydroxymethyl)pyridin-3-ol can undergo several chemical transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
  • Substitution: The bromine atom may be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions include:

  • Oxidation: Potassium permanganate in an aqueous medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles like amines in the presence of bases such as sodium hydride.

The biological activity of 6-Bromo-4-(hydroxymethyl)pyridin-3-ol is linked to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity, potentially influencing metabolic pathways. Its structural features allow for interactions that can enhance binding affinity and specificity toward biological targets, making it of interest in medicinal chemistry .

The synthesis of 6-Bromo-4-(hydroxymethyl)pyridin-3-ol typically involves the bromination of 4-(hydroxymethyl)pyridin-3-ol. A common method employs N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually conducted in an organic solvent like dichloromethane at room temperature. In industrial settings, similar bromination processes are optimized for yield and cost-effectiveness, potentially utilizing continuous flow reactors for enhanced efficiency.

6-Bromo-4-(hydroxymethyl)pyridin-3-ol finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for developing pharmaceuticals due to its biological activity.
  • Organic Synthesis: Its unique structure allows for diverse chemical transformations, making it useful in creating more complex molecules.
  • Research: It can be utilized in studies exploring enzyme interactions and receptor binding mechanisms .

Interaction studies involving 6-Bromo-4-(hydroxymethyl)pyridin-3-ol are critical for understanding its biological mechanisms. These studies may focus on:

  • Binding affinity assessments with specific enzymes or receptors.
  • Evaluating the impact of structural modifications on activity.
    Such investigations are essential for determining the compound's potential as a pharmaceutical candidate and its role in therapeutic applications .

Several compounds share structural similarities with 6-Bromo-4-(hydroxymethyl)pyridin-3-ol:

Compound NameKey Features
6-Bromo-4-methylpyridin-3-olContains a methyl group instead of hydroxymethyl.
6-Bromo-4-(methoxymethyl)pyridin-3-olFeatures a methoxymethyl group, altering reactivity.
6-Chloro-4-(hydroxymethyl)pyridin-3-olSubstituted with chlorine instead of bromine.

Uniqueness

6-Bromo-4-(hydroxymethyl)pyridin-3-ol is unique due to the combination of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This structural arrangement makes it a valuable building block in organic synthesis and a versatile tool in scientific research.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

202.95819 g/mol

Monoisotopic Mass

202.95819 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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